1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea
CAS No.: 1203048-60-5
Cat. No.: VC4302183
Molecular Formula: C18H15F2N3O3S
Molecular Weight: 391.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203048-60-5 |
|---|---|
| Molecular Formula | C18H15F2N3O3S |
| Molecular Weight | 391.39 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C18H15F2N3O3S/c1-25-14-7-6-10(8-15(14)26-2)13-9-27-18(21-13)23-17(24)22-16-11(19)4-3-5-12(16)20/h3-9H,1-2H3,(H2,21,22,23,24) |
| Standard InChI Key | HSUABXFBGIHSDQ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=C(C=CC=C3F)F)OC |
Introduction
The compound 1-(2,6-difluorophenyl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]urea is a complex organic molecule that combines elements of urea, thiazole, and difluorophenyl rings. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and general principles of organic chemistry.
Potential Biological Activities
Compounds with similar structures, such as urea and thiazole derivatives, have shown a range of biological activities:
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Antimicrobial Activity: Urea derivatives have been explored for their antibacterial properties, often displaying moderate activity against both Gram-positive and Gram-negative bacteria .
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Anti-inflammatory and Anticancer Activities: Thiazole derivatives are known for their anti-inflammatory and anticancer properties, which could be enhanced by the presence of fluorine atoms .
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Insecticidal Activity: Some thiazole-based compounds exhibit insecticidal properties, which might be relevant in agricultural applications .
Research Findings and Applications
| Compound Feature | Potential Application |
|---|---|
| Urea Backbone | Antibacterial, Anti-inflammatory |
| Thiazole Ring | Anticancer, Insecticidal |
| Fluorine Substituents | Enhanced Lipophilicity, Stability |
Future Directions
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Synthesis Optimization: Developing efficient synthesis routes to access this compound.
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Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
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Structural Modifications: Exploring modifications to enhance its biological activity or pharmacokinetic properties.
Given the current lack of specific information, these directions provide a framework for future investigation into this compound.
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